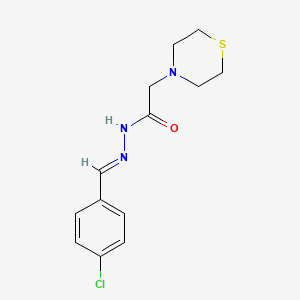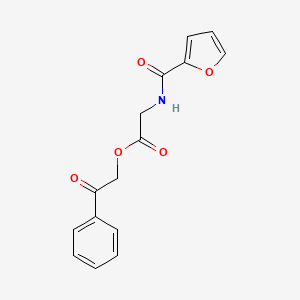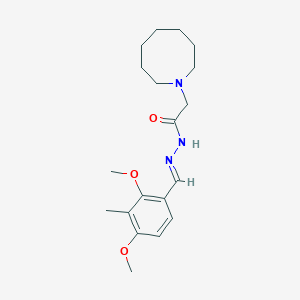![molecular formula C15H12ClN3O4 B3836313 N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B3836313.png)
N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide
Übersicht
Beschreibung
N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide, also known as NACB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NACB belongs to the class of benzamide derivatives and is synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide has been reported to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and cell cycle progression. In inflammation, N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. In microbial infections, N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide has been found to disrupt the integrity of bacterial and fungal cell walls, leading to cell death.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide has been reported to exhibit various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, cell cycle arrest, reduction of pro-inflammatory cytokines and chemokines, and antibacterial and antifungal activities. These effects are attributed to the mechanism of action of N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide, which involves the inhibition of various enzymes and signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and potential therapeutic applications in various diseases. However, N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide also has some limitations, including its limited solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
The potential therapeutic applications of N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide in various diseases make it an attractive target for future research. Some possible future directions include the development of novel N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide derivatives with improved solubility and bioavailability, the investigation of the mechanism of action of N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide in more detail, and the evaluation of the efficacy and safety of N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide in preclinical and clinical studies.
Conclusion:
In conclusion, N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide, or N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide can be synthesized using various methods and exhibits various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, cell cycle arrest, reduction of pro-inflammatory cytokines and chemokines, and antibacterial and antifungal activities. Despite some limitations, N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide is an attractive target for future research, and further investigation may lead to the development of novel therapeutic agents for various diseases.
Wissenschaftliche Forschungsanwendungen
N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. In cancer research, N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide has been reported to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In microbial infection research, N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide has been found to exhibit antibacterial and antifungal activities by inhibiting the growth and biofilm formation of various microorganisms.
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-2-chloro-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4/c1-9(20)17-10-2-4-11(5-3-10)18-15(21)13-8-12(19(22)23)6-7-14(13)16/h2-8H,1H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPHBIPIZQGVGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, 2-chloro-5-nitro-N-(4-acetamidophenyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate](/img/structure/B3836239.png)
![methyl (2S,4R)-1-[(2-chloro-6-methylphenyl)sulfonyl]-4-(dimethylamino)pyrrolidine-2-carboxylate](/img/structure/B3836247.png)


![{4-[(diethylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-yl}(2,4-dimethoxyphenyl)methanone](/img/structure/B3836265.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(3-chlorobenzyl)-4-methoxybenzamide](/img/structure/B3836266.png)

![3-bromo-N'-[(5-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B3836281.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-1-propyl-N-(tetrahydro-2-furanylmethyl)-4-piperidinamine](/img/structure/B3836297.png)

![N-({1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-1,2,5,6-tetrahydropyridin-3-yl}methyl)acetamide](/img/structure/B3836305.png)
![(3,5-diisopropyl-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl)methanol](/img/structure/B3836321.png)
